6-甲基-2-硫代-4-对甲苯基-1,2,3,4-四氢嘧啶-5-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

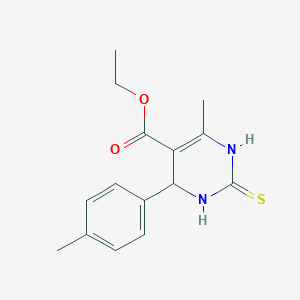

6-Methyl-2-thioxo-4-p-tolyl-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid ethyl ester is a useful research compound. Its molecular formula is C15H18N2O2S and its molecular weight is 290.4g/mol. The purity is usually 95%.

BenchChem offers high-quality 6-Methyl-2-thioxo-4-p-tolyl-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid ethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methyl-2-thioxo-4-p-tolyl-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid ethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

以下是关于“6-甲基-2-硫代-4-对甲苯基-1,2,3,4-四氢嘧啶-5-羧酸乙酯”,也称为“乙基 6-甲基-4-(4-甲基苯基)-2-硫代亚基-3,4-二氢-1H-嘧啶-5-羧酸酯”的科学研究应用的全面分析:

抗菌应用

该化合物已被研究用于对抗各种细菌和真菌菌株的潜力。 一项研究开发了多靶点定量构效关系 (mt-QSAR) 模型来描述对金黄色葡萄球菌、枯草芽孢杆菌和大肠杆菌的抗菌活性,以及对白色念珠菌和黑曲霉的抗真菌活性 .

抗癌评估

研究还对该化合物的抗癌特性进行了评估,其中包括合成和QSAR研究 .

钙钛矿太阳能电池增强

该化合物已被确定为增强嵌入Au纳米球的钙钛矿太阳能电池(MAPbI3)的潜在竞争者,显示出提高转换效率的希望 .

与外切5'-核苷酸酶的相互作用

计算机模拟研究表明,该化合物显示出与外切5'-核苷酸酶的良好相互作用潜力,外切5'-核苷酸酶被认为是治疗干预的目标 .

使用Biginelli反应合成

Biginelli反应已被用于合成该化合物,表明其在化学合成方法中的重要性 .

抗惊厥活性

有一些研究旨在合成2-(4-甲基-6-氧代-1,6-二氢嘧啶-2-基)硫代-乙酰胺系列中的新的潜在抗惊厥药,该化合物作为初始中间体 .

作用机制

Target of Action

The primary target of this compound is ecto-5’-nucleotidase . This enzyme is involved in the hydrolysis of adenosine monophosphate (AMP) to adenosine, a molecule that increases cancer growth through immune system suppression .

Mode of Action

The compound interacts with its target, ecto-5’-nucleotidase, by binding to its active site. This interaction inhibits the enzyme’s activity, preventing the conversion of AMP to adenosine . The exact nature of this interaction and the resulting changes in the enzyme’s conformation are still under investigation.

Biochemical Pathways

The inhibition of ecto-5’-nucleotidase affects the purinergic signaling pathway. This pathway is involved in a variety of physiological processes, including immune response, neurotransmission, and vascular homeostasis . By inhibiting ecto-5’-nucleotidase, the compound reduces the levels of adenosine, thereby modulating the activity of this pathway .

Pharmacokinetics

The compound’s bioavailability is likely influenced by factors such as its lipophilicity, molecular weight, and the presence of functional groups that can participate in hydrogen bonding .

Result of Action

The molecular and cellular effects of the compound’s action include the reduction of adenosine levels and the modulation of the purinergic signaling pathway . These effects can lead to a decrease in cancer cell proliferation and an increase in immune response .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s stability and efficacy might be reduced at acidic pH or high temperatures. Additionally, the presence of other molecules that bind to ecto-5’-nucleotidase could potentially compete with the compound, affecting its efficacy .

生物活性

6-Methyl-2-thioxo-4-p-tolyl-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid ethyl ester is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound belongs to the class of dihydropyrimidines (DHPMs), which are recognized as "privileged scaffolds" in drug discovery due to their ability to interact with various biological targets. The unique thioxo group and p-tolyl substitution enhance its reactivity and biological efficacy.

- Molecular Formula : C15H18N2O2S

- Molecular Weight : 290.4 g/mol

- Melting Point : 206°C - 210°C

- Appearance : White to off-white solid

Biological Activity Overview

Research indicates that 6-Methyl-2-thioxo-4-p-tolyl-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid ethyl ester exhibits significant antibacterial and antifungal properties. Its mechanism of action primarily involves the inhibition of ecto-5'-nucleotidase (CD73), an enzyme associated with the breakdown of adenosine monophosphate (AMP) to adenosine, thereby influencing cancer cell growth and immune response.

The compound interacts with ecto-5'-nucleotidase by binding to its active site, inhibiting its activity. This inhibition prevents the conversion of AMP to adenosine, leading to reduced levels of adenosine in the extracellular environment. The modulation of the purinergic signaling pathway has implications for various physiological processes including immune response and neurotransmission.

Antimicrobial Activity

Laboratory studies have demonstrated the antimicrobial efficacy of this compound against various bacterial strains and fungi. Notably, it has shown high activity against gram-negative bacteria.

Case Studies

- Antimicrobial Testing : In a study evaluating the antimicrobial properties of newly synthesized derivatives including 6-Methyl-2-thioxo-4-p-tolyl-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid ethyl ester:

Comparative Analysis with Similar Compounds

The following table summarizes key features and biological activities of structurally similar compounds:

| Compound Name | Molecular Formula | Key Features | Antimicrobial Activity |

|---|---|---|---|

| Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | C15H18N2O3 | Lacks sulfur; contains an oxo group | Moderate |

| (S)-ethyl 4-(3-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | C15H18N2O2S | Hydroxyl group on phenyl ring | High |

| Ethyl 4-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | C15H18N2O3S | Methoxy substituent on phenyl ring | Moderate |

属性

IUPAC Name |

ethyl 6-methyl-4-(4-methylphenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2S/c1-4-19-14(18)12-10(3)16-15(20)17-13(12)11-7-5-9(2)6-8-11/h5-8,13H,4H2,1-3H3,(H2,16,17,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUPURKPOSPYBDZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=S)NC1C2=CC=C(C=C2)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。